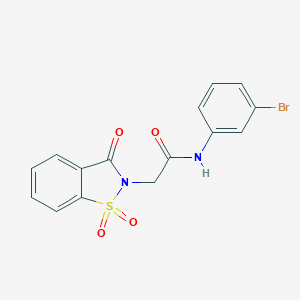

N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a complex organic compound that features a bromophenyl group attached to a benzisothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 3-bromophenylamine and 1,2-benzisothiazol-3-one.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring.

Reduction: Reduction reactions can target the carbonyl group in the benzisothiazole ring.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.

Protein Binding: Studied for its ability to bind to proteins and affect their function.

Medicine

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

Materials Science:

Mechanism of Action

The mechanism by which N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. These interactions can include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Protein Binding: It can bind to proteins, altering their conformation and function.

Pathways Involved: The specific pathways affected would depend on the biological context, such as inflammatory pathways in the case of anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

- N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

- N-(3-fluorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Uniqueness

- Bromine Substitution : The presence of the bromine atom in N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can significantly influence its reactivity and biological activity compared to its chloro- and fluoro- counterparts.

- Reactivity : The bromine atom can participate in unique substitution reactions that are not possible with chlorine or fluorine.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound is characterized by a bromophenyl group and a benzisothiazole moiety , which are known to influence its biological properties. The molecular formula is C11H10BrN2O4S, with a molecular weight of approximately 320.14 g/mol. The presence of the bromine atom and the dioxido-benzisothiazole structure are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Compounds with benzisothiazole structures have shown antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against several cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biochemical pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives related to benzisothiazole. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 32 | Active |

| Compound B | 64 | Moderate |

| This compound | TBD | TBD |

The Minimum Inhibitory Concentration (MIC) values for this compound are still under investigation but are expected to reflect its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that benzisothiazole derivatives can induce cytotoxicity in various cancer cell lines, including:

- Breast Cancer Cells (MCF-7)

- Lung Cancer Cells (A549)

- Prostate Cancer Cells (PC3)

The cytotoxic effects are hypothesized to be linked to the compound's ability to interfere with cellular signaling pathways involved in proliferation and survival .

Case Studies

Several case studies highlight the potential applications of compounds similar to this compound:

-

Study on Antimicrobial Efficacy : A comparative analysis demonstrated that derivatives with similar structures showed enhanced activity against resistant bacterial strains.

- Findings : Compounds with halogen substitutions exhibited improved binding affinity to bacterial enzymes.

-

Cytotoxicity Assessment : Research involving various cancer cell lines revealed that certain structural modifications enhanced anticancer properties.

- Results : Modifications leading to increased lipophilicity correlated with higher cytotoxicity.

Properties

IUPAC Name |

N-(3-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKWGRPAYYCPLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.